![molecular formula C13H16N4OS B12868438 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring in the structure contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with N-o-tolyl-acetamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times compared to traditional thermal methods . The reaction conditions often involve the use of alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide .
Análisis De Reacciones Químicas
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antifungal agent . Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases .
Mecanismo De Acción
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, ultimately leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol and 2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-phenol . These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N4OS |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-17-11(15-16-13(17)19)8-12(18)14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,19) |
Clave InChI |
RYFYQFPOSACAPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
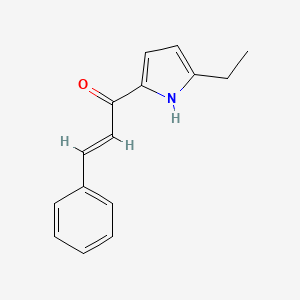
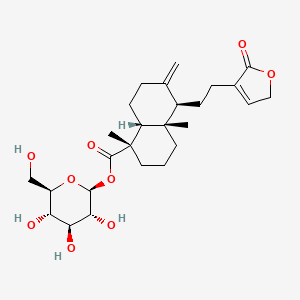
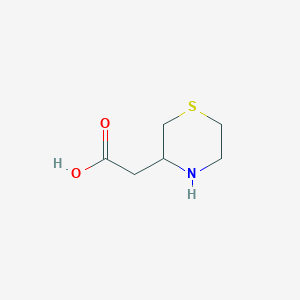
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)

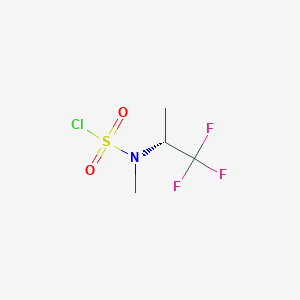

![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
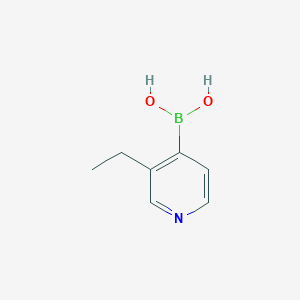
![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)
